Butyl(1H-imidazol-2-ylmethyl)amine
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Overview
Description
Butyl(1H-imidazol-2-ylmethyl)amine is a chemical compound that features an imidazole ring substituted with a butyl group and a methylamine group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Butyl(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the substituents, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Butyl(1H-imidazol-2-ylmethyl)amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of catalysts, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butyl(1H-imidazol-2-ylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
1-Butyl-1H-imidazole: Lacks the methylamine group, which may affect its reactivity and biological activity.
1-Propyl-1H-imidazol-2-ylmethylamine: Similar structure but with a shorter alkyl chain, potentially altering its physical and chemical properties.
2-(1-Methyl-1H-imidazol-2-yl)ethylamine: Contains a different alkyl substituent, which can influence its interactions with biological targets.
Uniqueness: Butyl(1H-imidazol-2-ylmethyl)amine’s unique combination of a butyl group and a methylamine group on the imidazole ring provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-2-3-4-9-7-8-10-5-6-11-8/h5-6,9H,2-4,7H2,1H3,(H,10,11) |
InChI Key |
QCGJPVYQTXXZPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NC=CN1 |
Origin of Product |
United States |
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